N-Methyl-N-trimethylsilylaniline
Description
BenchChem offers high-quality N-Methyl-N-trimethylsilylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-trimethylsilylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-N-trimethylsilylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-11(12(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZXFCNMHQMIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497407 | |
| Record name | N,1,1,1-Tetramethyl-N-phenylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-34-5 | |
| Record name | N,1,1,1-Tetramethyl-N-phenylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Electron Density and Computational Modeling of N-Methyl-N-trimethylsilylaniline: A Comprehensive Technical Guide
Executive Summary
The structural and electronic behavior of silylamines deviates significantly from classical organic amines. N-Methyl-N-trimethylsilylaniline (PhN(Me)TMS) serves as a premier model for studying these deviations, particularly the planarization of the nitrogen center. This technical guide provides drug development professionals and computational chemists with a rigorous, self-validating framework for synthesizing this compound and mapping its electron density using Density Functional Theory (DFT).
Mechanistic Grounding: The Structural Anomaly of Silylamines
In classic alkylamines (e.g., N,N-dimethylaniline), the nitrogen atom is sp3 -hybridized, resulting in a pyramidal geometry due to lone-pair/bond-pair repulsion. However, the introduction of a trimethylsilyl (TMS) group fundamentally alters the electronic landscape. N-Methyl-N-trimethylsilylaniline exhibits a highly planar or near-planar nitrogen center.
The Causality of Planarization: Historically, this planarity was attributed to pπ−dπ back-bonding, where the nitrogen lone pair donates into the empty 3d orbitals of the silicon atom[1]. However, modern Natural Bond Orbital (NBO) analyses have redefined this paradigm. The dominant driving force for planarity is negative hyperconjugation ( nN→σSi−C∗ )[2]. The nitrogen lone pair delocalizes into the antibonding σ∗ orbitals of the adjacent Si-C bonds[3]. This delocalization reduces the electron density on the nitrogen, minimizing lone-pair repulsions and energetically favoring an sp2 -like planar configuration[1]. Furthermore, the highly polar nature of the Si-N bond introduces long-range electrostatic repulsions between the silyl groups, which are minimized in a planar geometry[3].
Experimental Synthesis Protocol
The synthesis of N-Methyl-N-trimethylsilylaniline from N-methylaniline and trimethylsilyl chloride (TMSCl) is notoriously sluggish. Secondary aromatic amines are sterically hindered and exhibit poor nucleophilicity. To overcome this, the protocol below utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalytic base[4].
Causality of Reagent Choice: Standard tertiary amines (like triethylamine) fail to drive the reaction efficiently. DBU, being a strong, non-nucleophilic base, rapidly scavenges the generated HCl, shifting the equilibrium entirely toward the silylated product without participating in competing side reactions[4].
Step-by-Step Methodology (Self-Validating Workflow)
-
Reagent Preparation: In an inert argon atmosphere, dissolve 1.0 equivalent of N-methylaniline in anhydrous toluene. Add 1.1 equivalents of DBU to the solution.
-
Silylation: Cool the reaction vessel to 0°C. Dropwise, add 1.2 equivalents of TMSCl. Causality: The dropwise addition controls the exothermic dehydrohalogenation, preventing the thermal degradation of the TMSCl.
-
Phase Separation: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with a 10% aqueous NaOH solution to dissolve the formed DBU-hydrochloride salts[4]. Separate the organic toluene phase.
-
Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude liquid via fractional distillation under vacuum (e.g., 98°C at 1 mmHg)[4].
-
Validation Checkpoint (Self-Validation): Analyze the distillate via 1H NMR. The protocol is validated if a sharp singlet appears at ~0.2 ppm (integrating to 9H for the TMS group), and the broad N-H peak at ~3.5 ppm is completely absent.
Fig 1: Step-by-step synthesis and purification workflow for N-methyl-N-trimethylsilylaniline.
Computational Modeling Workflow (DFT)
To accurately model the electron density and the nN→σSi−C∗ hyperconjugation, Density Functional Theory (DFT) must be employed with a highly specific basis set.
Causality of Computational Parameters: The B3LYP functional is standard, but the choice of the 6-311++G(d,p) basis set is critical. The diffuse functions (++) are non-negotiable; because the nitrogen lone pair is highly delocalized, omitting diffuse functions artificially constrains the electron cloud, forcing the model to incorrectly predict a pyramidal nitrogen[5]. The polarization functions ((d,p)) allow for the asymmetric distortion of orbitals, which is mathematically required to capture the orbital overlap between nitrogen and silicon[5].
Step-by-Step Methodology (Self-Validating Workflow)
-
Initial Geometry Guess: Construct the N-Methyl-N-trimethylsilylaniline molecule using a graphical interface (e.g., GaussView or Avogadro). Pre-optimize using a basic molecular mechanics force field (UFF).
-
DFT Optimization: Submit the geometry for optimization using the B3LYP/6-311++G(d,p) level of theory in a vacuum state.
-
Validation Checkpoint (Self-Validation): Execute a vibrational frequency calculation on the optimized geometry. The protocol is validated only if there are zero imaginary (negative) frequencies . This mathematically proves the structure is a true local minimum on the potential energy surface, not a transition state saddle point.
-
Wavefunction Analysis: Perform a Natural Bond Orbital (NBO) analysis on the optimized wavefunction. Extract the second-order perturbation theory interaction energies ( E(2) ) to quantify the exact stabilization energy (in kcal/mol) provided by the nN→σSi−C∗ interaction[2].
-
Electron Density Mapping: Generate an Electrostatic Potential (ESP) map mapped onto the total electron density isosurface (isovalue = 0.0004 a.u.) to visually confirm the depletion of localized negative charge on the nitrogen atom.
Fig 2: Computational DFT workflow for mapping electron density and orbital interactions.
Quantitative Data & Structural Comparison
The impact of the TMS group on the electronic and structural properties of the aniline derivative is best understood through direct comparison with its carbon analog. The table below summarizes the quantitative structural shifts caused by the introduction of silicon[6],[2].
| Parameter | N,N-Dimethylaniline (Carbon Analog) | N-Methyl-N-trimethylsilylaniline |
| Nitrogen Geometry | Pyramidal | Planar (or near-planar) |
| Sum of Angles around N | ~344° | ~359° - 360° |
| N-C(aryl) Bond Length | ~1.43 Å | ~1.40 Å |
| N-Heteroatom Bond Length | ~1.46 Å (N-C) | ~1.72 - 1.74 Å (N-Si) |
| Dominant Electronic Effect | Resonance into aryl π -system | Negative hyperconjugation ( nN→σSi−C∗ ) |
| Basicity (Lewis) | Moderate | Weak (Due to lone pair delocalization) |
Table 1: Comparative structural and electronic parameters highlighting the planarization effect of the trimethylsilyl group.
References
-
[4] Production of silylated aniline derivative (Patent JP2000327685A). Google Patents. URL:
-
[2] Structure and bonding in hexamethyldisilazane and a series of analogues, (XH3)2YH (X=C, Si, Ge and Y=N, P, As), by ab initio and density functional methods. ResearchGate. URL:[Link]
-
[5] Theoretical Insights into the Structural Differences between Organic and Inorganic Amines/Ethers. The Journal of Physical Chemistry A - ACS Publications. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy N,N-Dimethyltrimethylsilylamine | 2083-91-2 [smolecule.com]
- 4. JP2000327685A - Production of silylated aniline derivative - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: N-Methyl-N-trimethylsilylaniline (MSTMA) as a Strategic Reagent for Protection in Peptide Synthesis
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols
Executive Summary & Chemical Clarification
In advanced peptide synthesis, managing the reactivity of zwitterionic amino acids is a fundamental challenge. While often colloquially referred to in literature shorthand as a protecting group itself, N-Methyl-N-trimethylsilylaniline (MSTMA) is technically a highly specialized, mild silylating agent. It serves a dual purpose in peptide chemistry:
-
Transient Protection: It acts as a premium donor of the Trimethylsilyl (TMS) protecting group, temporarily masking polar carboxyl, hydroxyl, and amino groups to solubilize amino acids in organic solvents.
-
Orthogonal Protecting Group Synthesis: It is a critical, non-destructive reagent used to synthesize precursors for advanced, orthogonally stable protecting groups, most notably the Dithiasuccinoyl (Dts) group[1].
This application note details the mechanistic causality behind choosing MSTMA over traditional silylating agents and provides self-validating protocols for its implementation in the laboratory.
Mechanistic Causality: The MSTMA Advantage (E-E-A-T)
The choice of silylating agent in peptide synthesis directly dictates the purity and stereochemical integrity of the final product. Traditional agents like Trimethylsilyl chloride (TMS-Cl) are highly reactive but generate hydrochloric acid (HCl) as a byproduct. To neutralize this acid, tertiary bases (such as triethylamine) must be added. However, this basic environment frequently induces racemization at the α -carbon of the amino acid and can prematurely cleave acid-labile protecting groups like Boc or Trityl.
The Causality of MSTMA's Mildness: MSTMA circumvents these destructive pathways through the chemical nature of its leaving group. Upon transferring the TMS protecting group to the target amino acid, MSTMA releases N-methylaniline.
-
Neutral-Leaning Byproduct: N-methylaniline has a pKa of ~4.85. It is a remarkably weak base that does not attack active esters, does not promote base-catalyzed racemization, and leaves acid-sensitive protecting groups completely intact.
-
Chemoselectivity: This mildness allows MSTMA to be used in the synthesis of delicate thioanhydrides. For instance, George Barany and colleagues demonstrated that reacting O,O-dialkyltrithiodicarbonates with MSTMA produces S-trimethylsilyl O-alkyldithiocarbonates in exceptional yields (87–96%)[1],[2]. Using harsher silylating agents would irreversibly destroy the trithiodicarbonate core before the Dts protecting group could be formed.
Quantitative Data: Silylating Agent Comparison
To justify the selection of MSTMA in a synthetic workflow, the following table summarizes the quantitative and qualitative differences between common silylating agents used for peptide protection.
| Silylating Agent | Leaving Group / Byproduct | Byproduct pKa | Racemization Risk | Primary Peptide Synthesis Application |
| TMS-Cl | Hydrochloric Acid (HCl) | -7.0 | High (requires external base) | Basic silylation; incompatible with acid-labile groups. |
| HMDS | Ammonia (NH₃) | 9.25 | Moderate | High-temperature silylation; requires refluxing. |
| BSA | N-(Trimethylsilyl)acetamide | ~15.0 | Low | Aggressive silylation of sterically hindered amino acids. |
| MSTMA | N-Methylaniline | 4.85 | Very Low | Mild, room-temperature silylation; synthesis of Dts precursors[2]. |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems, incorporating visual or physical cues that confirm the success of the reaction without requiring immediate spectroscopic analysis.
Protocol A: Transient TMS Protection of Free Amino Acids
Objective: To solubilize and transiently protect the C-terminus and side-chain hydroxyl of L-Serine prior to N-terminal acylation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, argon-purged flask, suspend 10.0 mmol of L-Serine in 20 mL of anhydrous Dichloromethane (DCM).
-
Observation: The mixture will be a cloudy, opaque suspension due to the insoluble zwitterionic nature of the free amino acid.
-
-
Silylation: Slowly inject 22.0 mmol of MSTMA (2.2 equivalents to ensure complete protection of both the carboxyl and hydroxyl groups) dropwise over 5 minutes.
-
Incubation: Stir the reaction vigorously at room temperature (20–25°C) for 2 hours.
-
Self-Validation Check (Critical): The reaction is deemed complete when the opaque suspension transitions into a completely clear, pale-yellow solution. This visual clearance is the self-validating indicator that the zwitterionic lattice has been disrupted and the TMS protecting groups have been successfully installed.
-
Coupling: The resulting DCM solution of TMS-Ser(TMS)-OTMS can be directly reacted with a pre-activated amino acid (e.g., Fmoc-Ala-OPfp) without intermediate purification.
-
In Situ Deprotection: Following the coupling reaction, the TMS protecting groups are quantitatively cleaved during a standard mild aqueous workup (washing the organic layer with 5% NaHCO₃ and brine). The TMS groups hydrolyze into hexamethyldisiloxane, leaving the newly formed peptide bond intact.
Protocol B: Synthesis of S-Trimethylsilyl O-Ethyldithiocarbonate (Dts Precursor)
Objective: To synthesize the critical intermediate for the Dithiasuccinoyl (Dts) protecting group using MSTMA, adapting the methodology of Palominos and Barany[1],[2].
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under inert atmosphere, dissolve 10.0 mmol of O,O-diethyltrithiodicarbonate in 15 mL of anhydrous Tetrahydrofuran (THF).
-
Reagent Addition: Add 10.5 mmol (1.05 equivalents) of MSTMA via a gas-tight syringe.
-
Reaction: Stir the mixture for 1 hour at room temperature. The MSTMA selectively silylates the substrate, generating the air-sensitive S-trimethylsilyl O-ethyldithiocarbonate and N-methylaniline[2].
-
Self-Validating Purification: Separate the target product from the N-methylaniline byproduct via fractional distillation under reduced pressure (0.1 Torr). The distinct boiling points of the components ensure clean separation.
-
Yield Confirmation: A successful reaction will yield 87–96% of the target intermediate[1], which can subsequently be reacted with acetyl chloride to form the unsymmetrical dithioanhydrides required for Dts installation[2].
Mandatory Visualizations
Workflow 1: Transient Protection in Peptide Coupling
Caption: Workflow of transient TMS protection using MSTMA in liquid-phase peptide synthesis.
Workflow 2: MSTMA in Orthogonal Protecting Group Synthesis
Caption: Synthesis pathway of Dts-protecting groups utilizing MSTMA as a critical intermediate.
References
- Barany, G., & Merrifield, R. B. (1977).A new amino protecting group removable by reduction. Chemistry of the dithiasuccinoyl (Dts) function. e-EROS Encyclopedia of Reagents for Organic Synthesis / Journal of the American Chemical Society.
- Palominos, M. A., & Vega, J. C. (1991).Pyrothiocarbonates V. Synthesis and some reactions of S-trimethylsilyl O-alkyldithiocarbonates. Phosphorus, Sulfur, and Silicon and the Related Elements.
Sources
Application Notes and Protocols: The Strategic Use of N-Methyl-N-trimethylsilylaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Reagent Strategy for C-N Bond Formation
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, stand as indispensable tools for the construction of carbon-nitrogen (C-N) bonds.[1] These methodologies are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the arylamine motif is a prevalent structural feature.[1][2] The efficiency and functional group tolerance of these reactions are highly dependent on the judicious choice of catalyst, ligands, base, and the nature of the coupling partners.
This document introduces a strategic application of N-Methyl-N-trimethylsilylaniline as a versatile and operationally convenient surrogate for N-methylaniline in Buchwald-Hartwig amination reactions. While not a direct component of the catalytic cycle, its utility lies in its ability to serve as an in situ source of N-methylaniline under standard reaction conditions. The trimethylsilyl (TMS) group acts as a protecting group that can be readily cleaved, offering potential advantages in terms of reagent stability, handling, and controlled release of the nucleophile. We will explore the rationale behind this approach, provide detailed experimental protocols, and discuss the mechanistic implications for researchers in drug development and process chemistry.
The Rationale: Leveraging In Situ Deprotection for Enhanced Control
N-methylaniline is a common nucleophile in C-N cross-coupling. However, as a primary amine, its handling and precise dosage can be complicated by its physical properties and potential for side reactions. N-Methyl-N-trimethylsilylaniline presents an elegant solution to these challenges.
Key Advantages:
-
Improved Handling: As a silylated derivative, N-Methyl-N-trimethylsilylaniline is typically less volatile and has different solubility properties compared to the parent amine, which can simplify reaction setup and improve dosing accuracy.
-
In Situ Generation of Nucleophile: The trimethylsilyl group is labile under the basic conditions typically employed in Buchwald-Hartwig aminations (e.g., in the presence of alkoxide bases like sodium tert-butoxide). This allows for the controlled, in situ generation of the active N-methylaniline nucleophile, which can then enter the catalytic cycle.
-
Potential for Milder Reaction Conditions: The gradual release of the amine could potentially lead to cleaner reactions and higher yields by minimizing side reactions associated with high concentrations of the free amine.
The core concept revolves around the pre-reaction cleavage of the N-Si bond to unmask the N-H functionality required for the amination. This is followed by the established catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of Aryl Halides using N-Methyl-N-trimethylsilylaniline
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with N-Methyl-N-trimethylsilylaniline, which serves as an in-situ source of N-methylaniline.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
N-Methyl-N-trimethylsilylaniline (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Under a positive flow of argon or nitrogen, add the anhydrous, degassed solvent (5 mL) via syringe.
-
Addition of the Amine Source: Add N-Methyl-N-trimethylsilylaniline (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation and Mechanistic Insights
Table 1: Representative Substrate Scope and Expected Yields
The following table provides an overview of the expected outcomes for the Buchwald-Hartwig amination using N-Methyl-N-trimethylsilylaniline with various aryl halides. Yields are based on typical results for similar transformations with N-methylaniline.
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | N-methyl-N-(p-tolyl)aniline | 85-95 |
| 2 | 2-Chloropyridine | N-methyl-N-(pyridin-2-yl)aniline | 70-85 |
| 3 | 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)-N-methylaniline | 90-98 |
| 4 | 1-Chloro-3-nitrobenzene | N-methyl-N-(3-nitrophenyl)aniline | 65-80 |
Mechanistic Pathway
The overall transformation can be visualized as a two-stage process: the initial deprotection of the silylated amine, followed by the catalytic C-N bond formation.
Caption: Workflow from deprotection to cross-coupling.
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Outlook
The use of N-Methyl-N-trimethylsilylaniline as a precursor for N-methylaniline in Buchwald-Hartwig amination presents a practical and efficient strategy for the synthesis of N-aryl-N-methylanilines. This approach offers advantages in reagent handling and allows for the controlled in situ generation of the active nucleophile. The provided protocols serve as a robust starting point for researchers, and the modularity of palladium-catalyzed cross-coupling suggests that this methodology can be extended to a wide range of aryl and heteroaryl halides.[2][3] Further optimization of reaction conditions, including the choice of ligand and base, may lead to even broader applicability and improved efficiency for challenging substrates. This strategy underscores the ongoing innovation in cross-coupling chemistry, providing scientists in the pharmaceutical and materials science sectors with enhanced tools for molecular construction.
References
-
A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications. ChemRxiv. (2021). [Link]
-
Trialkylammonium salt degradation: implications for methylation and cross-coupling. National Center for Biotechnology Information. (2021). [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. (n.d.). [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. (2018). [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. (2015). [Link]
-
tive Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Science Foundation. (2018). [Link]
-
Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. National Center for Biotechnology Information. (2018). [Link]
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Advanced Applications of N-Methyl-N-trimethylsilylaniline in Pharmaceutical Intermediate Synthesis
Executive Summary
In modern pharmaceutical synthesis, the precise control of nucleophilicity and the avoidance of harsh reaction conditions are paramount. N-Methyl-N-trimethylsilylaniline (PhN(Me)TMS) has emerged as a highly versatile, transiently protected amine that solves critical bottlenecks in drug development. By leveraging the unique stereoelectronic properties of the trimethylsilyl (TMS) group, this reagent facilitates the safe synthesis of deoxofluorinating agents, enables thermodynamically driven amidations without coupling reagents, and acts as a selective silylating agent for radical chemistry precursors.
As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. Here, we dissect the mechanistic causality behind each application, providing self-validating protocols designed for high-yield, scalable pharmaceutical intermediate synthesis.
Mechanistic Rationale: The Silyl Advantage
The strategic replacement of the N-H proton in N-methylaniline with a TMS group fundamentally alters the molecule's reactivity profile. This modification provides three distinct chemical advantages:
-
Fluoride Scavenging (Halophilic Activation): In the presence of fluorinated electrophiles (e.g., SF₄), the TMS group acts as an irreversible fluoride sink, generating volatile fluorotrimethylsilane (TMS-F). This prevents the formation of highly corrosive and toxic hydrogen fluoride (HF) gas, which would otherwise degrade sensitive pharmaceutical intermediates[1].
-
Thermodynamic Sink Generation: During amidation reactions with silyl esters, the reaction is irreversibly driven forward by the formation of hexamethyldisiloxane (HMDSO). The exceptional bond dissociation energy of the Si-O-Si bond (~108 kcal/mol) acts as a thermodynamic vacuum, pulling the reaction to completion[2].
-
Steric Shielding & Controlled Nucleophilicity: The bulky TMS group tempers the nucleophilicity of the aniline nitrogen, preventing over-alkylation and unwanted side reactions in multicomponent systems.
Protocol 1: Synthesis of Aminodifluorosulfinium Salts (Deoxofluorination Reagents)
Context & Causality
Fluorine incorporation is a cornerstone of modern medicinal chemistry, used to enhance the metabolic stability and lipophilicity of Active Pharmaceutical Ingredients (APIs). Historically, Diethylaminosulfur trifluoride (DAST) was used for deoxofluorination, but its explosive nature at elevated temperatures poses severe scale-up risks.
By reacting N-methyl-N-trimethylsilylaniline with SF₄, we can synthesize stable aminodifluorosulfinium salts (analogues of Deoxo-Fluor®). The causality of the choice: The TMS group reacts with the fluoride from SF₄ to form TMS-F (bp 16 °C), which safely volatilizes out of the system. This avoids HF generation and yields a stable, non-explosive tetrafluoroborate salt when quenched with BF₃·THF[1].
Fig 1. Synthesis pathway of stable aminodifluorosulfinium salts via TMS-cleavage.
Step-by-Step Methodology
-
Preparation: Purge a 1 L jacketed reactor with dry N₂. Charge the reactor with dichloromethane (DCM, 200 mL) and cool to -70 °C using a dry ice/acetone bath.
-
SF₄ Addition: Carefully condense SF₄ gas (0.55 mol) into the cold DCM. Safety Note: Perform strictly in a highly ventilated fume hood using appropriate PPE.
-
Silylamine Addition: Prepare a solution of N-methyl-N-trimethylsilylaniline (91.2 g, 0.51 mol) in DCM (42 mL). Add this dropwise to the reactor over 45 minutes, strictly maintaining the internal temperature below -70 °C to prevent thermal degradation of the intermediate.
-
Equilibration: Remove the cooling bath. Allow the solution to slowly warm to room temperature (20 °C) and stir overnight under a continuous N₂ sweep to facilitate the off-gassing of TMS-F.
-
Salt Precipitation: Dilute the mixture with additional DCM (558 mL). Add boron trifluoride tetrahydrofuran complex (BF₃·THF, 56 mL, 0.51 mol) dropwise over 70 minutes, keeping the temperature below 25 °C.
-
Isolation: Stir the resulting suspension for 60 minutes. Filter the precipitated aminodifluorosulfinium tetrafluoroborate salt under an inert atmosphere, wash with cold DCM, and dry under high vacuum.
Self-Validation (IPC): Monitor the reaction via ¹⁹F NMR. The disappearance of the SF₄ signal (δ 86.0 ppm) and the appearance of the distinct aminodifluorosulfinium salt signal validates the completion of the TMS-F elimination phase. The physical formation of a white suspension upon BF₃ addition serves as a visual confirmation of salt precipitation.
Protocol 2: Mild Amidation via Silyl Formates
Context & Causality
Amide bond formation is the most frequently executed reaction in pharmaceutical synthesis. Traditional methods require expensive coupling reagents (HATU, EDC) and generate stoichiometric waste.
N-Methyl-N-trimethylsilylaniline can react directly with trimethylsilyl formate to yield N-methyl-N-phenylformamide. The causality of the choice: The reaction proceeds through a transient tetrahedral intermediate. The collapse of this intermediate is entirely driven by the thermodynamic formation of hexamethyldisiloxane (HMDSO). Because HMDSO is highly stable and inert, it acts as a "thermodynamic sink," irreversibly pulling the equilibrium toward the target amide without the need for exogenous bases or coupling agents[2].
Fig 2. Amidation driven by the thermodynamic formation of hexamethyldisiloxane (HMDSO).
Step-by-Step Methodology
-
Reagent Mixing: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser, combine N-methyl-N-trimethylsilylaniline (10 mmol) and trimethylsilyl formate (10 mmol) under an argon atmosphere.
-
Thermal Activation: Heat the neat mixture in an oil bath at 70–80 °C for 30 minutes.
-
Phase Separation: As the reaction progresses, observe the physical separation of the mixture into two distinct liquid layers.
-
Isolation: Cool the mixture to room temperature. The upper layer consists almost entirely of the HMDSO byproduct, while the lower layer contains the target N-methyl-N-phenylformamide.
-
Purification: Separate the lower layer using a micro-separatory funnel. Remove trace HMDSO by applying a brief vacuum (10 mmHg) at 40 °C.
Self-Validation (IPC): The reaction is self-indicating; the macroscopic phase separation into two layers is a direct visual confirmation of HMDSO generation. GC-MS analysis of the lower layer will confirm the mass of the formamide product with >85% purity prior to any further distillation.
Protocol 3: Synthesis of S-Trimethylsilyl Xanthates for Radical Chemistry
Context & Causality
Barton-McCombie deoxygenations and radical cyclizations are vital for synthesizing complex macrolide and nucleoside APIs. These reactions require xanthate intermediates. N-Methyl-N-trimethylsilylaniline reacts efficiently with O,O-dialkyltrithiodicarbonates to yield S-trimethylsilyl O-alkyldithiocarbonates (silyl xanthates)[3].
The causality of the choice: The silylamine acts as a mild, selective silylating agent. The byproduct, a dithiocarbamate, has a significantly different boiling point than the target silyl xanthate, allowing for easy separation via fractional distillation without aqueous workups that would otherwise hydrolyze the moisture-sensitive silyl group.
Quantitative Data Summary
The efficiency of this silylation is highly dependent on the electrophile used in subsequent trapping steps. The table below summarizes the expected yields based on validated literature parameters[3]:
| Alkyl Substituent | Electrophilic Reactant | Target Product | Validated Yield (%) |
| General Alkyl | O,O-dialkyltrithiodicarbonate | S-trimethylsilyl O-alkyldithiocarbonate | 87 – 96% |
| Ethyl | Acetyl chloride | S-acetyl O-ethyldithiocarbonate | 93 – 97% |
| Ethyl | Iodomethane | S-methyl O-ethyldithiocarbonate | 30% |
Step-by-Step Methodology
-
Reaction Setup: In a dry 100 mL flask, dissolve O,O-diethyltrithiodicarbonate (7 mmol) in anhydrous hexane (30 mL).
-
Silylation: Add N-methyl-N-trimethylsilylaniline (7 mmol) in a single portion at room temperature (20 °C).
-
Monitoring: Stir the mixture for 40–60 minutes. The reaction is complete when a distinct color change (typically a lightening of the yellow trithiodicarbonate solution) is observed.
-
Distillation: Transfer the mixture to a short-path distillation apparatus. Remove the hexane solvent under mild vacuum.
-
Fractionation: Perform fractional distillation under high vacuum. The target S-trimethylsilyl O-ethyldithiocarbonate is isolated as an air-sensitive liquid, leaving the phenyl methyl alkylcarbamothioate byproduct in the distillation pot.
Self-Validation (IPC): Monitor the reaction via FT-IR. The disappearance of the starting material's C=S stretching band and the appearance of the Si-S stretch confirms the successful transfer of the TMS group.
Handling, Storage, and Safety
N-Methyl-N-trimethylsilylaniline is highly sensitive to moisture. Exposure to ambient humidity will result in rapid hydrolysis, yielding N-methylaniline and hexamethyldisiloxane.
-
Storage: Must be stored in Schlenk flasks or tightly sealed amber bottles under an inert atmosphere (Argon/N₂) at 2–8 °C.
-
Handling: Always use standard Schlenk line techniques or a glovebox when transferring the reagent. Syringes and needles must be oven-dried prior to use.
References
- Disubstituted-aminodifluorosulfinium salts, process for preparing same and method of use as deoxofluorination reagents.Google Patents (CA2764241C).
-
Metal-catalyzed cross-coupling reactions (Silylation in Organic Synthesis). EPDF Publications. URL: [Link]
-
Pyrothiocarbonates V. Synthesis and some reactions of S-trimethylsilyl O-alkyldithiocarbonates. ResearchGate. URL:[Link]
Sources
Technical Support Center: Troubleshooting & Preventing Hydrolysis of N-Methyl-N-trimethylsilylaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling highly moisture-sensitive organosilicon reagents. Below, we dissect the causality behind the degradation of N-Methyl-N-trimethylsilylaniline and provide self-validating protocols to ensure absolute reagent integrity during storage and handling.
Mechanistic Insight: The Vulnerability of the Si-N Bond
N-Methyl-N-trimethylsilylaniline is a highly versatile reagent in organic synthesis, but its utility is frequently compromised by its extreme sensitivity to moisture. To prevent degradation, one must understand the underlying causality.
The root cause lies in the high polarization of the silicon-nitrogen (Si-N) bond. Silicon's electropositive nature makes it a prime target for nucleophilic attack by ambient water molecules. Furthermore, the amine group acts as an intramolecular base, catalyzing the proton transfer from water to the leaving group. This drastically lowers the activation energy for S(N)2-like nucleophilic displacement 1[1].
Once exposed to even trace amounts of atmospheric moisture, the compound undergoes rapid hydrolytic cleavage, yielding free N-methylaniline and trimethylsilanol. Because silanols are unstable, the trimethylsilanol rapidly condenses into hexamethyldisiloxane (HMDO)2[2].
Logical relationship of N-Methyl-N-trimethylsilylaniline hydrolysis.
Troubleshooting Guides & FAQs
Q1: My reagent degraded even though I stored it in a 4°C refrigerator immediately after use. What happened? A1: The degradation was likely caused by thermal condensation. When a cold bottle is opened in a humid laboratory environment, ambient moisture instantly condenses on the inner walls of the vessel and the septum. To prevent this, you must allow the sealed bottle to warm completely to room temperature before piercing the septum or opening the cap.
Q2: How can I visually or analytically confirm if my N-Methyl-N-trimethylsilylaniline has hydrolyzed? A2: While pure N-Methyl-N-trimethylsilylaniline is a clear, colorless liquid, hydrolyzed batches often develop a yellowish tint due to the oxidation of the free N-methylaniline byproduct. Analytically, ¹H NMR is the gold standard. The appearance of a broad N-H peak and a shift in the Si-CH₃ signal confirms degradation.
Q3: Standard septa seem to fail over time. What is the most reliable sealing method for long-term storage? A3: Standard rubber septa degrade upon repeated piercing. When a syringe is withdrawn, a partial vacuum is created, pulling moist air into the bottle. Utilizing specialized transfer adapters or storage valve caps (e.g., Sure/Seal™ systems) that provide a continuous blanket of dry nitrogen or argon over the crown-cap is critical for preserving moisture-sensitive reagents 3[3].
Diagnostic Data Presentation
Use the following table to benchmark your reagent's quality against known degradation markers.
| Analyte / Compound | ¹H NMR Chemical Shift (CDCl₃) | Physical Appearance | Implication |
| N-Methyl-N-trimethylsilylaniline | ~0.2 ppm (s, 9H, Si-CH₃) | Clear, colorless liquid | Intact Reagent |
| N-Methylaniline | ~2.8 ppm (s, 3H, N-CH₃), broad N-H | Yellowish tint | Hydrolysis Product |
| Hexamethyldisiloxane (HMDO) | ~0.05 ppm (s, 18H) | Clear liquid (volatile) | Condensation Product |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. It includes built-in checkpoints to verify that the anhydrous environment was successfully maintained.
Protocol: Anhydrous Schlenk-Line Transfer and Storage
Objective: Transfer N-Methyl-N-trimethylsilylaniline without introducing >10 ppm moisture.
-
Validation Checkpoint 1 (Pre-transfer): The inert gas line must bubble through an oil bubbler at a steady rate of 1-2 bubbles/second, confirming positive pressure.
-
Validation Checkpoint 2 (Post-transfer): An immediate ¹H NMR aliquot taken from the destination flask must show <1% HMDO integration relative to the intact Si-CH₃ peak.
Step-by-Step Methodology:
-
System Preparation: Purge the transfer syringe and needle with ultra-high purity (UHP) Argon three times.
-
Temperature Equilibration: Allow the stock bottle to sit at ambient temperature for 30 minutes before removing the secondary seal to prevent condensation.
-
Positive Pressure Blanketing: Insert a needle connected to an Argon line into the septum just above the liquid level. This replaces the withdrawn liquid with inert gas, preventing a vacuum from pulling in atmospheric moisture 3[3].
-
Syringe Withdrawal: Withdraw the required volume slowly to avoid cavitation and bubbling.
-
Resealing: Remove the syringe, remove the Argon line, and immediately wrap the pierced septum tightly with PTFE tape followed by Parafilm.
-
Storage: Place the sealed bottle in a desiccator containing active Drierite (blue indicator) and store at 4°C.
Step-by-step workflow for the inert transfer and storage of aminosilanes.
References
- Source: PubMed (NIH)
- N-Silylamines in catalysis: synthesis and reactivity Source: ResearchGate URL
- Preservation of Moisture-Sensitive Chemical Reagents Source: Sigma-Aldrich URL
Sources
Technical Support Center: Troubleshooting & Remediation of N-Methyl-N-trimethylsilylaniline (TMS-NMA) Byproducts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve a common but frustrating purification bottleneck: the persistence of N-Methyl-N-trimethylsilylaniline (TMS-NMA) byproducts in synthetic workflows.
Below, you will find the mechanistic causality behind this issue, diagnostic criteria, and self-validating protocols to ensure the absolute purity of your target compounds.
Part 1: Diagnostics & Causality (FAQ)
Q: Why is TMS-NMA forming and persisting in my crude reaction mixture? A: TMS-NMA typically forms when N-methylaniline—often used as a secondary amine nucleophile, base, or scavenger—reacts with a trimethylsilyl (TMS) donor (e.g., TMSCl, HMDS, or BSTFA). While the resulting silicon-nitrogen (Si-N) bond is hydrolytically sensitive[1], it can survive mild aqueous workups if the pH remains strictly neutral or if the reaction mixture is highly non-polar, which kinetically shields the silazane bond from water. Because TMS-NMA has a high boiling point at atmospheric pressure, it cannot be removed by simple rotary evaporation and often co-elutes with non-polar target products during chromatography.
Q: How do I definitively detect TMS-NMA in my crude mixture? A: Do not rely solely on TLC, as TMS-NMA often streaks or overlaps with other aromatic compounds. Instead, use 1 H NMR and GC-MS:
-
1 H NMR: Look for a large, sharp singlet integrating to 9H near 0.2–0.3 ppm (the Si-CH 3 protons), coupled with a distinct N-methyl singlet (~2.8 ppm) that is shifted relative to free N-methylaniline.
-
GC-MS: TMS-NMA will show a distinct molecular ion peak at m/z 179.
Q: What is the most reliable strategy to remove TMS-NMA without degrading my product? A: The most efficient method avoids chromatography entirely. Instead, we exploit the chemical reactivity of the Si-N bond through targeted hydrolysis and acid-base extraction . By treating the crude mixture with mild aqueous acid, TMS-NMA is rapidly cleaved into two easily separable components: hexamethyldisiloxane (HMDSO) and N-methylaniline.
Part 2: Physicochemical Justification & Data Presentation
To understand why the remediation protocols work, we must look at the physical properties of the hydrolysis products. Acidic hydrolysis forces the byproduct to partition into two extreme physical states: a highly volatile organic siloxane and a highly water-soluble organic salt.
Table 1: Properties Dictating the Separation Strategy
| Compound | Boiling Point (1 atm) | Aqueous Behavior (pH < 2) | Remediation Fate |
| TMS-NMA | ~240 °C (98 °C @ 19 mmHg)[1] | Cleaves (Si-N hydrolysis) | Converted to products below |
| N-Methylaniline | 196 °C | Forms soluble anilinium salt | Extracted into aqueous phase |
| Hexamethyldisiloxane (HMDSO) | 100–101 °C[2][3] | Insoluble, remains organic | Evaporated under vacuum |
The Causality of Separation: HMDSO is highly volatile[2][3] and remains in the organic phase to be effortlessly removed during solvent evaporation. Meanwhile, N-methylaniline has a conjugate acid pK a of ~4.85[4]. By washing the mixture with an aqueous solution at pH 1 (e.g., 1M HCl), the amine is >99.9% protonated into N-methylanilinium chloride, forcing it entirely into the aqueous phase.
Part 3: Experimental Protocols
Protocol A: Standard Acidic Hydrolysis & Biphasic Extraction
Use this protocol if your target product is non-basic and stable to mild aqueous acid.
-
Quench & Hydrolyze: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Slowly add an equal volume of 1M aqueous HCl.
-
Causality: The hydronium ions catalyze the nucleophilic attack of water on the labile Si-N bond[1], breaking it into trimethylsilanol and N-methylaniline. The silanol rapidly condenses to form HMDSO.
-
-
Phase Separation & Validation: Transfer the biphasic mixture to a separatory funnel. Vigorously shake and vent. Allow the layers to separate.
-
Self-Validation Step: Test the pH of the lower aqueous layer with pH paper. It must be < 2 to ensure complete protonation of N-methylaniline[4]. If pH > 2, add additional 1M HCl and re-extract.
-
-
Extraction: Drain the aqueous layer (containing the N-methylanilinium chloride). Wash the organic layer one additional time with 1M HCl, followed by a single wash with saturated aqueous NaCl (brine) to remove residual water and acid.
-
Concentration: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure (rotary evaporator, 40 °C water bath).
-
Causality: HMDSO (bp 100 °C)[2] is highly volatile and will be completely stripped under standard aspirator vacuum, leaving your pure, non-volatile product behind.
-
Protocol B: Fluoride-Mediated Cleavage & Scavenging
Use this protocol if your target product is acid-sensitive or contains basic amines that would be lost in an acidic aqueous wash.
-
Fluoride Cleavage: Dissolve the crude mixture in anhydrous THF. Cool to 0 °C and add 1.1 equivalents of TBAF (Tetrabutylammonium fluoride, 1.0 M in THF). Stir for 30 minutes.
-
Causality: The fluoride ion has a massive thermodynamic affinity for silicon, rapidly and selectively cleaving the Si-N bond without altering the pH of the system.
-
-
Amine Scavenging: Add a polymer-supported benzaldehyde resin (PS-Benzaldehyde, 3–5 equivalents relative to the byproduct) and stir for 2 hours at room temperature.
-
Causality: The liberated N-methylaniline acts as a nucleophile, reacting with the resin-bound aldehyde to form a stable enamine/iminium linkage, covalently trapping the byproduct on the solid support.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the pad thoroughly with EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure. The resulting residue will be free of N-methylaniline.
Part 4: Workflow Visualization
Workflow for the hydrolytic cleavage and biphasic extraction of TMS-NMA byproducts.
Part 5: References
-
SIA0710.0 - N-TRIMETHYLSILYLANILINE Physical Data, Gelest, Inc.
-
Hexamethyldisiloxane, Wikipedia.
-
Hexamethyldisiloxane Properties and Safety, Chem-Impex.
-
100-61-8, N-Methylaniline Formula & pKa, ECHEMI.
-
High-Quality N-methylaniline for Industrial Applications, Chem-Suppliers.
Sources
A Comparative Guide to Silylation Reagents: Hexamethyldisilazane (HMDS) vs. N-Aryl Silyl Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two classes of silylating agents: the widely-used Hexamethyldisilazane (HMDS) and the class of N-Aryl silyl amines, with a theoretical focus on N-Methyl-N-trimethylsilylaniline. As a Senior Application Scientist, this document moves beyond a simple cataloging of features to explain the causal chemistry behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
While extensive experimental data is available for HMDS, a direct comparative performance analysis for N-Methyl-N-trimethylsilylaniline is not prevalent in current literature. Therefore, this guide will provide a comprehensive, data-supported analysis of HMDS and a theoretical, mechanism-based comparison for N-Methyl-N-trimethylsilylaniline, offering field-proven insights into the selection and application of these reagents.
The Indispensable Role of Silylation in Modern Research
Silylation is a cornerstone chemical derivatization technique that replaces an active, protic hydrogen atom (from groups like -OH, -NH₂, -COOH, or -SH) with a silyl group, most commonly the trimethylsilyl (TMS) group.[1][2] This transformation is critical for two primary reasons:
-
Enhancing Analyte Volatility for Gas Chromatography (GC): Many compounds, particularly in biological and pharmaceutical matrices, are non-volatile due to strong intermolecular hydrogen bonding from polar functional groups. Silylation masks these groups, reducing polarity and increasing volatility, which is essential for analysis by GC and GC-Mass Spectrometry (GC-MS).[3][4]
-
Protecting Functional Groups in Organic Synthesis: In multi-step syntheses, silylation serves to protect reactive functional groups from undesired side reactions. The resulting silyl ethers or silyl amines are generally stable under neutral or basic conditions and can be readily deprotected when needed, making them invaluable tools in the synthesis of complex molecules.[1]
The choice of silylating agent is paramount, as it dictates reaction efficiency, selectivity, and the ease of product purification.
Profile of a Workhorse Reagent: Hexamethyldisilazane (HMDS)
Hexamethyldisilazane (HMDS), with the formula [(CH₃)₃Si]₂NH, was one of the first silylating agents developed and remains a popular choice due to its cost-effectiveness and favorable by-product profile.[4]
Chemical Properties and Reactivity: HMDS is considered a relatively weak trimethylsilyl donor.[4] Its low silylating power means that for many substrates, particularly sterically hindered alcohols, it requires either forceful reaction conditions (high temperatures, long reaction times) or the use of a catalyst to proceed efficiently.[5] However, this lower reactivity can be advantageous, allowing for more selective silylation in the presence of multiple functional groups.[4]
Mechanism of Action: The silylation reaction proceeds via a nucleophilic attack of the substrate's heteroatom (e.g., the oxygen of a hydroxyl group) on the electrophilic silicon atom of HMDS.[3][4] The reaction is driven to completion by the formation of a stable silylated product and the evolution of gaseous ammonia (NH₃) as the sole by-product.[5]
Caption: General mechanism for the silylation of an alcohol with HMDS.
The Role of Catalysts: To enhance the silylating power of HMDS, acidic catalysts are frequently employed.
-
Trimethylsilyl Chloride (TMSCl): A small amount of TMSCl dramatically accelerates the reaction. The probable mechanism involves the in-situ formation of a more potent silylating agent and regeneration of the catalyst. However, this combination can produce a non-volatile salt, ammonium chloride (NH₄Cl), as a precipitate, which may complicate work-up.[4]
-
Iodine (I₂): Iodine has been shown to be a highly effective and nearly neutral catalyst for HMDS silylations, allowing for rapid reactions even with hindered alcohols at room temperature.[5][6] The proposed mechanism involves iodine polarizing the Si-N bond, increasing the electrophilicity of the silicon atom.[5]
Profile of N-Aryl Silyl Amines: A Theoretical Look at N-Methyl-N-trimethylsilylaniline
N-Aryl silyl amines, such as the target compound N-Methyl-N-trimethylsilylaniline, represent another class of silylating agents. While direct experimental comparisons with HMDS are scarce in the literature, we can infer its behavior based on fundamental chemical principles.
Inferred Chemical Properties and Reactivity: The key structural difference from HMDS is the replacement of one trimethylsilyl group and the N-H proton with a methyl group and a phenyl (aryl) group. This has two major consequences:
-
By-Product Formation: The by-product of silylation is N-methylaniline, not ammonia. This is a critical distinction. N-methylaniline is a high-boiling liquid (B.P. ~196 °C), unlike gaseous ammonia (B.P. -33 °C). This makes its removal from the reaction mixture significantly more challenging, likely requiring distillation or chromatography, whereas ammonia simply evolves from the reaction.
-
Silylating Power: The nitrogen atom in N-methylaniline is part of an aromatic system, making it significantly less basic than the nitrogen in ammonia or HMDS. A less basic leaving group (N-methylaniline) is a more stable leaving group. This suggests that N-Methyl-N-trimethylsilylaniline could be a more powerful silylating agent than HMDS, potentially requiring milder conditions and no catalyst.
Caption: Postulated mechanism for silylation with N-Methyl-N-trimethylsilylaniline.
Head-to-Head Comparison: HMDS vs. N-Methyl-N-trimethylsilylaniline
This comparison synthesizes experimental data for HMDS and theoretical predictions for N-Methyl-N-trimethylsilylaniline.
| Feature | Hexamethyldisilazane (HMDS) | N-Methyl-N-trimethylsilylaniline (Theoretical) |
| Silylating Power | Weak to moderate; often requires a catalyst.[4][5] | Predicted to be moderate to strong due to the stable N-methylaniline leaving group. |
| By-product | Ammonia (NH₃), a gas.[5] | N-methylaniline, a high-boiling liquid. |
| Work-up/Purification | Simple; by-product is volatile and easily removed. Precipitate may form with TMSCl catalyst.[4] | More complex; requires removal of a high-boiling by-product, likely via extraction or chromatography. |
| Reaction Conditions | Often requires heating or catalysts (e.g., TMSCl, I₂).[5][7] | Potentially milder conditions (e.g., room temperature, no catalyst) may be sufficient. |
| Substrate Scope | Broad; effective for alcohols, phenols, acids, and amines, especially with catalysis.[4][7] | Likely effective for alcohols, phenols, and acids. Reactivity with amines would need evaluation. |
| Key Advantage | Inexpensive, readily available, and exceptionally clean by-product profile.[4][5] | Potentially higher reactivity, avoiding the need for corrosive or problematic catalysts. |
| Key Disadvantage | Low intrinsic reactivity requires activation.[5] | Difficult-to-remove, non-volatile by-product complicates purification. |
Experimental Protocols & Workflow
A robust experimental design is crucial for reproducible results. The following protocols provide a validated starting point for derivatization prior to GC-MS analysis.
General Experimental Workflow
Caption: Standard workflow for sample derivatization prior to GC-MS analysis.
Protocol 1: Silylation of a Hindered Alcohol (e.g., Cholesterol) using Catalyzed HMDS
Causality: This protocol uses iodine as a catalyst to overcome the low reactivity of both HMDS and the secondary hydroxyl group of cholesterol, enabling a rapid and efficient reaction under mild conditions.[5]
Materials:
-
Cholesterol sample (1 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (1 mL)
-
Hexamethyldisilazane (HMDS) (200 µL)
-
Iodine (I₂) solution (approx. 0.05 M in CH₂Cl₂, or a single small crystal)
-
Reaction vial with PTFE-lined cap
-
Nitrogen gas source for drying
Procedure:
-
Sample Preparation: Ensure the cholesterol sample is completely dry. If in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Moisture is detrimental as it consumes the silylating reagent.[8]
-
Reagent Addition: To the dried sample in the reaction vial, add 1 mL of anhydrous CH₂Cl₂. Add 200 µL of HMDS (a significant molar excess).
-
Catalysis: Add a catalytic amount of iodine (e.g., one small crystal or ~10 µL of the 0.05 M solution). The mixture will turn brown/purple.
-
Reaction: Tightly cap the vial and vortex briefly. Let the reaction proceed at room temperature. The disappearance of the iodine color and the cessation of ammonia evolution (if observable) indicate reaction completion, typically within 5-15 minutes.
-
Analysis: After cooling to room temperature (if any exotherm occurred), the sample can be directly injected into the GC-MS system.
Protocol 2: Theoretical Silylation of a Primary Alcohol using N-Methyl-N-trimethylsilylaniline
Causality: This theoretical protocol leverages the predicted higher reactivity of the N-Aryl silyl amine, omitting a catalyst and using mild conditions. The work-up includes an aqueous wash to remove the basic N-methylaniline by-product.
Materials:
-
Primary alcohol sample (e.g., 1-dodecanol, ~1 mg)
-
Anhydrous Acetonitrile (1 mL)
-
N-Methyl-N-trimethylsilylaniline (2-fold molar excess)
-
Reaction vial with PTFE-lined cap
-
Diethyl ether and dilute HCl (0.1 M) for work-up
Procedure:
-
Sample Preparation: Ensure the alcohol sample is completely dry in a reaction vial.
-
Reagent Addition: Dissolve the sample in 1 mL of anhydrous acetonitrile. Add a 2-fold molar excess of N-Methyl-N-trimethylsilylaniline.
-
Reaction: Tightly cap the vial, vortex, and allow to stand at room temperature for 30-60 minutes, or warm gently to 50°C to ensure completion.
-
Work-up (Crucial Step): After the reaction, quench with 1 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 2 mL). Wash the combined organic layers with dilute HCl (0.1 M) to protonate and remove the N-methylaniline by-product into the aqueous phase. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate.
-
Analysis: Reconstitute the dried product in a suitable solvent (e.g., hexane) for GC-MS analysis.
Conclusion and Recommendations
The choice between HMDS and an N-Aryl silyl amine like N-Methyl-N-trimethylsilylaniline is a classic trade-off between reactivity and ease of purification.
-
Choose Hexamethyldisilazane (HMDS) when cost-effectiveness and a simple, clean work-up are paramount. Its gaseous ammonia by-product is a significant advantage, especially for high-throughput screening or routine GC-MS derivatization where adding extraction steps is undesirable. Be prepared to optimize reaction conditions with heat or a catalyst like TMSCl or iodine to achieve complete derivatization, especially for less reactive or sterically hindered substrates.
-
Consider an N-Aryl Silyl Amine (like N-Methyl-N-trimethylsilylaniline) in a synthetic context where higher reactivity is needed to silylate a particularly stubborn functional group under mild, catalyst-free conditions. This choice is only viable if the subsequent purification scheme can easily accommodate the removal of a non-volatile, basic, liquid by-product like N-methylaniline. For analytical derivatization, the complex work-up makes it a less practical choice than other powerful agents like BSTFA or MSTFA.[9]
For drug development professionals and researchers, understanding the fundamental reactivity and by-product profiles of these reagents is key to developing robust, reliable, and efficient chemical methodologies.
References
- An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical.
- Silyl
- Fluka Chemika. (n.d.).
- The Principle of Silylation Using N,N-Bis(trimethylsilyl)acetamide: An In-depth Technical Guide. (n.d.). Benchchem.
- Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. (n.d.).
- Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjug
- Silylation – Knowledge and References. (n.d.). Taylor & Francis.
- Silylation of hydroxyl and carboxyl groups with N‐methyl‐N‐(trimethylsilyl)trifluoroacetamide (MSTFA). (n.d.).
- Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic C
- Silylating Agents. (n.d.). In Kirk-Othmer Encyclopedia of Chemical Technology.
- Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral and Nonaqueous Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230.
- N-Silylamines in catalysis: synthesis and reactivity. (n.d.).
- N-Methyl-N-trimethylsilylacetamide. (n.d.). Chem-Impex.
- Silyl ether synthesis by silylation or cyanosilyl
- HMDS. (n.d.). Supelco.
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC.
- I need help to understand reactivity and differences between silyating agents to find the right reagent for a phosphonate substr
- N-Trimethylsilylaniline (CAS 3768-55-6) - Chemical & Physical Properties. (n.d.). Cheméo.
- N-methyl-N-trimethylsilylmethylaniline. (n.d.). PubChem.
- Bis(trimethylsilyl)amine. (n.d.). In Wikipedia.
- Hexamethyldisilazane: Uses, Reactions and Toxicity. (2024, May 15). ChemicalBook.
- Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS). (2021, July 7). Molecules.
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A Comparative Guide to Silylating Agents: N-Methyl-N-trimethylsilylaniline (MTSA) vs. TMS-imidazole (TMSI)
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical analysis and synthesis, derivatization is a critical technique to enhance the volatility, thermal stability, and chromatographic behavior of polar analytes. Silylation, the introduction of a silyl group, is a cornerstone of these derivatization strategies, particularly for analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] The choice of the silylating agent is paramount and can significantly impact the efficiency of the derivatization reaction, the stability of the resulting derivatives, and the overall success of the analysis.
This guide provides an in-depth, objective comparison of two trimethylsilyl (TMS) donating reagents: N-Methyl-N-trimethylsilylaniline (MTSA) and N-trimethylsilylimidazole (TMSI). While direct, quantitative head-to-head comparative studies are not extensively available in the literature, this guide synthesizes established knowledge of their reactivity, mechanisms, and applications to provide a comprehensive evaluation for researchers in analytical chemistry and drug development.
Understanding the Silylation Reaction: A Tale of Two Mechanisms
The efficacy of a silylating agent is fundamentally governed by its chemical structure and the resulting reaction mechanism. Both MTSA and TMSI function by donating a trimethylsilyl group to an active hydrogen on a functional group (e.g., -OH, -COOH, -NH2, -SH).[3][4] However, the nature of the leaving group dictates their reactivity and selectivity.
N-trimethylsilylimidazole (TMSI) is recognized as a potent silylating agent, particularly for hydroxyl groups.[5][6] Its reaction proceeds through the transfer of the TMS group to the analyte, with imidazole being the leaving group. The imidazole byproduct is a basic and relatively non-volatile compound, which can sometimes be a consideration in chromatographic analysis.[7]
N-Methyl-N-trimethylsilylaniline (MTSA) , while less commonly documented in direct comparative studies, belongs to the family of N-silylated amines. Its reactivity is influenced by the N-methylaniline leaving group. The basicity and steric hindrance of this leaving group play a crucial role in the silylation potential of the reagent.
Head-to-Head Comparison: Efficacy and Application Landscape
The choice between MTSA and TMSI hinges on the specific analytical challenge, including the nature of the analyte, the functional groups present, and the desired reaction conditions.
| Feature | N-Methyl-N-trimethylsilylaniline (MTSA) | N-trimethylsilylimidazole (TMSI) |
| Primary Targets | Alcohols, Carboxylic Acids, Amines | Highly reactive towards Alcohols and Phenols , Carboxylic Acids |
| Reactivity | Generally considered a moderately strong silylating agent. | A very strong silylating agent for hydroxyl groups.[5][6] |
| Selectivity | Silylates a broader range of functional groups, including amines. | Highly selective for hydroxyl and carboxyl groups over less acidic amines.[5][6] |
| Byproducts | N-methylaniline (volatile) | Imidazole (less volatile, can be basic)[7] |
| Catalysis | Reactivity can be enhanced with catalysts. | Often used without a catalyst, but its rate can be increased with catalysts like TMCS for hindered groups.[5] |
| Derivative Stability | TMS derivatives exhibit moderate stability. | TMS derivatives are thermally stable but can be sensitive to hydrolysis.[5][8] |
Deep Dive into Reactivity and Selectivity
Derivatization of Alcohols and Phenols:
TMSI is exceptionally effective for the silylation of a wide range of hydroxyl groups, from simple alcohols to complex steroids and sugars.[5][9] Its high reactivity allows for the derivatization of even sterically hindered hydroxyls, often without the need for a catalyst. For instance, in the analysis of steroids, TMSI is a reagent of choice for converting polar hydroxyl groups into their more volatile TMS ethers, enabling their separation and detection by GC-MS.[9][10]
While specific quantitative data for MTSA's efficacy with alcohols is limited in the available literature, its structural similarity to other N-silylamides suggests it is also effective for this functional group. The general order of reactivity for silylation often follows: alcohols > phenols > carboxylic acids > amines > amides.[11][12]
Derivatization of Carboxylic Acids:
Both reagents are capable of silylating carboxylic acids to form TMS esters. This is a crucial step in the analysis of many drug molecules and metabolites. The choice between the two may come down to the presence of other functional groups in the molecule and the desired selectivity.
Derivatization of Amines:
A key differentiator between MTSA and TMSI is their reactivity towards amines. TMSI is known for its selectivity, reacting readily with hydroxyl groups while leaving amino groups largely untouched.[5][6] This can be a significant advantage in the analysis of compounds containing both functionalities, as it allows for selective derivatization.
In contrast, N-silylamides and N-silylanilines are generally more reactive towards amines. This makes MTSA a more suitable candidate when the silylation of both hydroxyl and amino groups is desired in a single step. For example, in the analysis of some primary phenylalkylamines, catalyzed trimethylsilylation with reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), which is a more reactive analog of MTSA, leads to the formation of di-TMS derivatives.[13]
The Critical Role of Byproducts in GC-MS Analysis
The nature of the byproducts formed during the derivatization reaction is a critical consideration for any chromatographic analysis. Volatile byproducts can co-elute with analytes of interest, causing interference and complicating data interpretation.
The silylation reaction with TMSI yields imidazole as a byproduct. Imidazole is a relatively non-volatile and basic compound.[7] While generally not a major issue, it can potentially interact with the GC column or interfere with the analysis of early-eluting peaks.
MTSA, on the other hand, produces N-methylaniline as a byproduct. N-methylaniline is more volatile than imidazole, which can be advantageous in preventing interference with later-eluting analytes. However, its volatility also means it will be present in the chromatogram and needs to be considered during method development. The volatility of byproducts is a significant factor, and reagents like MSTFA are often favored because their byproducts are even more volatile than those of BSA and BSTFA.[14]
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guideline and may require optimization for specific applications.
General Protocol for Silylation with TMS-imidazole (TMSI)
This procedure is suitable for the derivatization of hydroxyl and carboxyl groups.
Materials:
-
Sample (1-10 mg)
-
N-trimethylsilylimidazole (TMSI)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile) (optional)
-
Reaction vial with a PTFE-lined cap
-
Heating block or oven
Procedure:
-
Weigh 1-10 mg of the dried sample into a reaction vial.
-
Add 100-200 µL of TMSI. If the sample is not readily soluble, an anhydrous solvent can be added.
-
For many compounds, the reaction is rapid and occurs at room temperature upon dissolution.[5]
-
For sterically hindered or less reactive compounds, heat the vial at 60-80°C for 30-60 minutes.[5]
-
Cool the vial to room temperature.
-
Inject an appropriate aliquot of the derivatized sample into the GC-MS system.
General Protocol for Silylation with N-Methyl-N-trimethylsilylaniline (MTSA)
This protocol can be adapted for the derivatization of alcohols, carboxylic acids, and amines.
Materials:
-
Sample (1-10 mg)
-
N-Methyl-N-trimethylsilylaniline (MTSA)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, DMF) (optional)
-
Catalyst (e.g., Trimethylchlorosilane - TMCS) (optional)
-
Reaction vial with a PTFE-lined cap
-
Heating block or oven
Procedure:
-
Weigh 1-10 mg of the dried sample into a reaction vial.
-
Add 100-200 µL of MTSA. An anhydrous solvent can be added to aid dissolution.
-
For less reactive compounds, a catalyst such as TMCS (e.g., 1% v/v) can be added to enhance the reaction rate.
-
Seal the vial and heat at 70-100°C for 30-60 minutes. Optimization of time and temperature is recommended for specific analytes.
-
Cool the vial to room temperature.
-
Inject an appropriate aliquot of the derivatized sample into the GC-MS system.
Visualizing the Workflow and Mechanisms
Silylation Workflow for GC-MS Analysis
Caption: A generalized workflow for sample derivatization prior to GC-MS analysis.
Reaction Mechanisms of MTSA and TMSI
Caption: Simplified reaction mechanisms for silylation using MTSA and TMSI.
Conclusion and Recommendations
The selection of an appropriate silylating agent is a critical decision in the development of robust analytical methods. This guide has provided a comparative overview of N-Methyl-N-trimethylsilylaniline (MTSA) and N-trimethylsilylimidazole (TMSI), highlighting their distinct reactivity profiles and application niches.
Choose N-trimethylsilylimidazole (TMSI) when:
-
The primary targets are hydroxyl and carboxyl groups.
-
High reactivity towards alcohols, including sterically hindered ones, is required.
-
Selective derivatization of hydroxyls in the presence of amines is necessary.
Consider N-Methyl-N-trimethylsilylaniline (MTSA) when:
-
A broader range of functional groups, including amines, needs to be derivatized.
-
A more volatile byproduct is preferred to minimize potential chromatographic interference.
-
A moderately strong, versatile silylating agent is suitable for the application.
Ultimately, the optimal choice will be dictated by empirical evaluation for the specific analytes and matrix under investigation. Method development and validation are essential to ensure complete derivatization, stable derivatives, and accurate, reproducible results.
References
-
ResearchGate. (n.d.). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. [Link]
-
MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
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Molnár, J., et al. (2015). Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. Analytical Chemistry, 87(21), 10994-11001. [Link]
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SyntheticPages. (n.d.). Synthesis of N-trimethylsilylimidazole. [Link]
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Restek. (n.d.). GC Derivatization. [Link]
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Desbrosses, G., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. Journal of Chromatography B, 970, 36-43. [Link]
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Wiemer, D. F., et al. (2000). Chiral Silylation Reagents for the Determination of Absolute Configuration by NMR Spectroscopy. Organic Letters, 2(15), 2271-2273. [Link]
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De Leenheer, A. P., & Gelijkens, C. F. (1980). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Analytical chemistry, 52(11), 1589-1591. [Link]
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Sennello, L. T. (1971). Silylation of Carbohydrate Syrups. Journal of Pharmaceutical Sciences, 60(4), 595-596. [Link]
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Wikipedia. (n.d.). Silylation. [Link]
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Bibel, T. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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Psathaki, K., et al. (2007). Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis. Journal of chromatography A, 1148(1), 83-90. [Link]
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Fiehn, O., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 38. [Link]
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U.S. Food & Drug Administration. (n.d.). Screen for Steroids using Gas Chromatography-Mass Spectrometry. [Link]
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Knapp, D. R. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
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ResearchGate. (2026). Extraction and derivatization of polar herbicides for GC-MS analyses. [Link]
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Auchus, R. J., & Rainey, W. E. (2004). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Tandem Mass Spectrometry. The Journal of Clinical Endocrinology & Metabolism, 89(4), 1545-1554. [Link]
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Agilent. (n.d.). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. [Link]
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LECO Corporation. (n.d.). Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. [Link]
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Donike, M., & Zimmermann, J. (1997). Recent advances in doping analysis (4). In Sport und Buch Strauß, Köln (pp. 247-252). [Link]
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Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
- Fluka. (n.d.).
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ResearchGate. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. [Link]
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Jágr, M., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Chromatography A, 1591, 79-87. [Link]
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Han, J., & Kim, H. G. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. A, 1217(36), 5733–5740. [Link]
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Sessions, A. L. (n.d.). TMS derivatives. Caltech GPS. [Link]
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ResearchGate. (2025). Alkylation versus trans-silylation of N-methyl-N-trimethylsilylacetamide with ambident electrophiles (chloromethyl)fluorosilanes. [Link]
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Li, Y., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2014, 815879. [Link]
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A Comprehensive Guide to the Safe Disposal of N-Methyl-N-trimethylsilylaniline
Introduction: N-Methyl-N-trimethylsilylaniline is a versatile silylating agent and chemical intermediate used in complex organic synthesis. While its utility in the laboratory is significant, its handling and disposal demand a rigorous adherence to safety protocols. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe disposal of N-Methyl-N-trimethylsilylaniline and associated waste, ensuring both personal and environmental safety. The core principle underpinning these procedures is the compound's inherent reactivity, particularly its susceptibility to hydrolysis.
Part 1: Core Hazard Assessment and Disposal Principles
The primary consideration for the disposal of N-Methyl-N-trimethylsilylaniline is its propensity to hydrolyze, especially in the presence of water, acids, or bases. This reaction cleaves the nitrogen-silicon bond, yielding N-Methylaniline and trimethylsilanol (which typically dimerizes to hexamethyldisiloxane).
C₆H₅N(CH₃)Si(CH₃)₃ + H₂O → C₆H₅NH(CH₃) + HOSi(CH₃)₃
Consequently, the disposal strategy must be predicated on the hazards associated with N-Methylaniline , a significantly more toxic and environmentally persistent substance.
Key Hazards of the Hydrolysis Product (N-Methylaniline):
-
High Acute Toxicity: N-Methylaniline is toxic if swallowed, inhaled, or in contact with skin.[1][2] Exposure can lead to symptoms such as headache, dizziness, and cyanosis (blue lips and skin) due to the formation of methemoglobin, which impairs oxygen transport in the blood.[3]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood, kidneys, and nervous system.[4]
-
Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[1][5] Therefore, it must be prevented from entering drains, surface water, or the sanitary sewer system.[1][2][6]
-
Combustibility: The material is a combustible liquid and can form explosive vapor/air mixtures above its flashpoint of approximately 79.5-86°C.[2][3]
Based on these hazards, the cardinal rule for disposal is to treat all N-Methyl-N-trimethylsilylaniline waste as if it were N-Methylaniline waste. All disposal actions must be in strict accordance with local, state, and federal hazardous waste regulations.[5][6]
Part 2: Required Personal Protective Equipment (PPE) & Engineering Controls
Before handling or disposing of N-Methyl-N-trimethylsilylaniline, ensure the following controls are in place to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1][5]
-
Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[4]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Immediately remove and properly dispose of gloves that become contaminated.
-
Eye and Face Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.[3]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.[3]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge.[4]
Part 3: Step-by-Step Disposal Protocols
Never dispose of this chemical down the drain or in regular trash.[7] All waste must be collected, labeled, and disposed of through an approved hazardous waste management program.[4][5][6]
Protocol 3.1: Disposal of Unused or Excess N-Methyl-N-trimethylsilylaniline
-
Do Not Mix: Keep the material in its original, properly labeled container.[6] Do not mix it with any other waste streams, particularly not with acids, oxidizers, or aqueous waste.[8][9]
-
Container Integrity: Ensure the container is in good condition, tightly sealed, and free of external contamination.[5]
-
Labeling: Label the container clearly as "Hazardous Waste: N-Methyl-N-trimethylsilylaniline". Include the chemical formula, concentration, and associated hazards (Toxic, Environmental Hazard).
-
Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials. The storage location should have secondary containment.
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Protocol 3.2: Disposal of Contaminated Labware and Sharps
-
Rinsing (Optional but Recommended): If practical, triple-rinse contaminated glassware (e.g., flasks, beakers) with a small amount of an organic solvent like acetone or ethanol.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect it in a designated, labeled container for halogen-free waste solvent. Do not use water for rinsing.
-
Segregation:
-
Glassware/Plasticware: Place rinsed items in a designated, puncture-proof container labeled "Hazardous Waste: Chemically Contaminated Glassware."
-
Sharps: Needles and syringes must be placed directly into a designated sharps container for chemical contamination. Do not attempt to recap needles.
-
-
Disposal: These containers must be disposed of through the institutional hazardous waste program.
Protocol 3.3: Disposal of Contaminated Solid Waste
-
Collection: Place all solid waste contaminated with N-Methyl-N-trimethylsilylaniline (e.g., gloves, absorbent pads, bench paper, contaminated silica gel) into a designated, leak-proof container, such as a labeled bucket or a double-bagged, heavy-duty polyethylene bag.[10][11]
-
Labeling: Clearly label the container "Hazardous Waste: N-Methyl-N-trimethylsilylaniline Contaminated Debris." List all contaminants.[11]
-
Storage & Pickup: Keep the container sealed and store it in the satellite accumulation area for EHS pickup.
Part 4: Spill Management and Disposal
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.[5]
-
Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with acetone or ethanol. Place the used cloth in the same hazardous waste container.
-
Disposal: Seal the container and manage it as described in Protocol 3.3. Report the spill to your EHS department.
Data Summary: N-Methylaniline (Hydrolysis Product)
| Property | Value | Source |
| Chemical Formula | C₇H₉N | [2] |
| Appearance | Colorless to brown oily liquid | [3][12] |
| Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | [2] |
| Target Organs | Blood, Kidneys, Nervous System | |
| Flash Point | 79.5 - 86 °C (175.1 - 186.8 °F) | [2][3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1] |
| Water Solubility | Slightly soluble / Insoluble | [12][13] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from N-Methyl-N-trimethylsilylaniline.
Caption: Decision workflow for segregating N-Methyl-N-trimethylsilylaniline waste.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
